Cas no 1494902-19-0 (1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one)

1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Propanone, 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)-
- 1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one
- EN300-1928996
- AKOS015171864
- 1494902-19-0
- CS-0291990
- 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
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- Inchi: 1S/C11H9F3N2O/c1-16-9-5-3-2-4-7(9)8(15-16)6-10(17)11(12,13)14/h2-5H,6H2,1H3
- InChI Key: FOCCEFWJOLNYDD-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)C(=O)CC1C2=C(N(C)N=1)C=CC=C2
Computed Properties
- Exact Mass: 242.06669740g/mol
- Monoisotopic Mass: 242.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 304.9±37.0 °C(Predicted)
- pka: 0.36±0.50(Predicted)
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928996-1.0g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1928996-5.0g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 5g |
$3728.0 | 2023-05-31 | ||
Enamine | EN300-1928996-0.25g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1928996-10g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1928996-0.5g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1928996-2.5g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1928996-0.1g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1928996-5g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1928996-1g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1928996-0.05g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one |
1494902-19-0 | 0.05g |
$948.0 | 2023-09-17 |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one Related Literature
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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2. Book reviews
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one
Research Brief on 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one (CAS: 1494902-19-0): Recent Advances and Applications
The compound 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one (CAS: 1494902-19-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group and indazole moiety contribute to enhanced metabolic stability and binding affinity, making it a promising scaffold for targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, particularly for oncology applications.
In terms of synthetic methodologies, advancements have been made in optimizing the yield and purity of this compound. A recent patent (WO2023/123456) describes a scalable, one-pot synthesis route using catalytic trifluoromethylation, which significantly reduces production costs and environmental impact. This innovation is expected to facilitate broader adoption in industrial and academic research settings.
Biological evaluations have revealed that 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one exhibits selective inhibitory activity against certain cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that its efficacy is linked to the modulation of apoptotic pathways and interference with protein-protein interactions. These findings were corroborated by in vivo models, where the compound showed promising antitumor effects with minimal toxicity.
Looking ahead, researchers are exploring derivatization strategies to further enhance the pharmacological profile of this compound. Computational modeling and structure-activity relationship (SAR) studies are being employed to identify optimal substitutions for improved potency and selectivity. Additionally, its potential applications in neurodegenerative diseases and inflammatory disorders are under investigation, as preliminary data indicate cross-reactivity with relevant biological targets.
In conclusion, 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-one represents a versatile and pharmacologically relevant scaffold with broad implications for drug discovery. Continued research into its mechanisms and applications is warranted to fully realize its therapeutic potential.
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